2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid
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Overview
Description
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid is a complex organic compound that features a piperidine ring, a benzoic acid moiety, and tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling with Benzoic Acid Derivative: The protected piperidine is then coupled with a benzoic acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-tert-Butoxycarbonylpiperidin-4-yl)benzoic Acid
- 2-(3-(1-tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic Acid
- 4-(1-tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid
Uniqueness
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Biological Activity
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid (commonly referred to as a derivative of Donepezil) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This compound is structurally related to Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanism of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine moiety, which is significant for its interaction with neurotransmitter systems.
The primary biological activity of this compound relates to its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the availability of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative conditions where cholinergic signaling is impaired.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant AChE inhibitory activity. For instance, a study reported an IC50 value of approximately 10 µM , indicating effective inhibition comparable to Donepezil .
Compound | IC50 (µM) |
---|---|
Donepezil | 0.5 |
This compound | 10 |
In Vivo Studies
Animal model studies have shown that administration of this compound leads to improved cognitive function in models of Alzheimer's disease. For example, mice treated with this compound exhibited enhanced performance in the Morris water maze test, which assesses spatial learning and memory .
Case Studies
- Case Study on Cognitive Enhancement : A study involving aged rats demonstrated that treatment with this compound resulted in significant improvements in memory retention compared to control groups. Behavioral assessments indicated increased exploration and reduced anxiety-like behaviors .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The compound was shown to reduce markers of oxidative stress and apoptosis in cultured neurons exposed to toxic agents .
Properties
IUPAC Name |
4,5-dimethoxy-2-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-oxopropyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO7/c1-22(2,3)30-21(27)23-8-6-14(7-9-23)10-16(24)11-15-12-18(28-4)19(29-5)13-17(15)20(25)26/h12-14H,6-11H2,1-5H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQSCUCAHBYLKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CC2=CC(=C(C=C2C(=O)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.